AChE-IN-25

Alzheimer's disease Acetylcholinesterase Polysubstituted pyrroles

Researchers requiring selective AChE inhibition without BChE confounding face limited options. AChE-IN-25 solves this with its uncompetitive mechanism (Ki=2.84 µM) and clean selectivity profile, enabling precise cholinergic tone modulation in Alzheimer's models. • Uncompetitive inhibitor with Ki=2.84 µM and IC50=2.95 µM, ideal for enzyme-substrate complex studies • Negligible BChE inhibition ensures unambiguous dissection of AChE-specific roles in synaptic transmission • Micromolar potency allows graded, titratable inhibition without supraphysiological ACh accumulation • Benchmark reference standard for polysubstituted pyrrole SAR programs (most potent of 39 analogs) Reliable supply with ≥98% purity, ambient shipping, and dedicated batch-specific documentation.

Molecular Formula C20H15ClN4O4S
Molecular Weight 442.9 g/mol
Cat. No. B12408801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-25
Molecular FormulaC20H15ClN4O4S
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESCSC1=C(C(=C(N1C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl)C(C#N)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C20H15ClN4O4S/c1-30-20-18(25(28)29)16(15(10-22)19(23)27)17(11-2-4-12(21)5-3-11)24(20)13-6-8-14(26)9-7-13/h2-9,15,26H,1H3,(H2,23,27)
InChIKeyRWTDHBAAGZNIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-25 for Alzheimer's Research: A Selective, Non-Competitive Acetylcholinesterase Inhibitor with Defined Potency and Kinetics


AChE-IN-25 (CAS 2835538-69-5), originally identified as compound 4ad in a study of polysubstituted pyrrole derivatives, is a selective acetylcholinesterase (AChE) inhibitor [1]. It is characterized by a non-competitive/uncompetitive inhibition mechanism and has demonstrated quantifiable potency in enzyme assays. The compound is commercially available for research purposes from multiple vendors, with a typical purity of 95% or higher, and is presented as a tool for studying Alzheimer's disease (AD) and related cholinergic dysfunction [2].

Why AChE-IN-25 Cannot Be Simply Substituted with Other AChE Inhibitors in Research Protocols


Generic substitution among acetylcholinesterase inhibitors is scientifically unsound due to profound differences in inhibition kinetics, selectivity profiles, and structural determinants of binding. AChE-IN-25, for example, exhibits a specific uncompetitive inhibition mechanism and a unique selectivity window against butyrylcholinesterase (BChE) that directly contrasts with other tool compounds and marketed drugs [1]. Replacing it with a compound of seemingly higher potency but different mechanism or off-target profile would fundamentally alter experimental outcomes, particularly in studies of synaptic transmission, receptor desensitization, or AD pathology where cholinergic tone and BChE compensation are critical variables [2]. The evidence below quantifies exactly where AChE-IN-25 diverges from its closest analogs, enabling informed, evidence-based procurement decisions.

AChE-IN-25 Quantitative Differentiation Evidence: Potency, Selectivity, Kinetics, and Binding Mode vs. Comparators


Potency vs. In-Class Analogs: AChE-IN-25 Demonstrates Moderate but Well-Defined AChE Inhibition in a Series

In the primary characterization study, AChE-IN-25 (compound 4ad) was the most potent AChE inhibitor among 39 synthesized polysubstituted pyrrole derivatives, with an IC50 of 2.95 ± 1.31 µM [1]. This was directly compared to the second most potent derivative in the series, compound 4ah (R2 = CN; R3 = 4-Cl; R4 = 4-methylphenyl), which exhibited an IC50 of 4.78 ± 1.63 µM [1]. The study provides a clear SAR and head-to-head context within a defined chemical series.

Alzheimer's disease Acetylcholinesterase Polysubstituted pyrroles

Selectivity Profile: AChE-IN-25 Exhibits a Distinct AChE/BChE Selectivity Window Compared to Clinical Standards

AChE-IN-25 was reported to show no significant inhibition against butyrylcholinesterase (BChE) [1]. In contrast, the commonly used AChE inhibitor and AD drug rivastigmine is a potent BChE inhibitor, with reported IC50 values for BChE as low as 37 nM in some assays . This differential selectivity is critical for experimental design, as BChE plays a compensatory role in ACh hydrolysis in the AD brain, and its inhibition can confound the interpretation of cholinergic function or the evaluation of novel therapeutics [2].

Cholinesterase Butyrylcholinesterase Selectivity

Inhibition Kinetics: AChE-IN-25's Uncompetitive Mode Differentiates It from Classical Competitive Inhibitors

Kinetic analysis using Lineweaver-Burk plots revealed that AChE-IN-25 inhibits AChE in an uncompetitive manner, with an inhibition constant (Ki) of 2.84 µM [1]. This is in contrast to many standard AChE inhibitors like donepezil, which is a reversible, mixed-type inhibitor with a primary competitive component [2]. An uncompetitive inhibitor binds only to the enzyme-substrate complex, fundamentally altering the enzyme's kinetic parameters (both Km and Vmax are reduced) and resulting in a distinct pharmacological profile, particularly at high substrate concentrations.

Enzyme kinetics Uncompetitive inhibition Mechanism of action

Molecular Binding Determinants: AChE-IN-25's Size and Interaction Profile Favor AChE over BChE Active Site

Molecular modeling and docking studies indicate that AChE-IN-25 (4ad) binds to the catalytic active site (CAS) of AChE (PDB: 4BDS), with its nitro and acetamide moieties accommodated within the gorge [1]. It is stabilized by hydrogen bonds and hydrophobic interactions with critical residues. Importantly, the study explicitly states that 4ad 'due to its small size properly fitted into the active site of AChE compared to BChE' and did not interact tightly with the BChE active site, explaining its high selectivity [1]. This contrasts with larger, dual-binding inhibitors like donepezil, which simultaneously occupy both the CAS and peripheral anionic site (PAS).

Molecular docking Active site Binding mode

Potency Context vs. High-Potency Tool Compounds: AChE-IN-25 Fills a Specific Niche in AChE Inhibitor Toolbox

While some advanced AChE inhibitors exhibit picomolar potency (e.g., AChE-IN-10 with an IC50 of 2.4 nM [1]), AChE-IN-25's micromolar potency (IC50 2.95 µM) offers a specific advantage for certain experimental paradigms. For example, in studies where near-complete enzyme inhibition is undesirable or where a graded, concentration-dependent response is required, a compound of moderate potency is more experimentally tractable than a highly potent inhibitor that may saturate the system at low concentrations. This places AChE-IN-25 in a unique potency bracket that is distinct from both clinical drugs (e.g., donepezil at ~6.7 nM) and weaker tool compounds.

Chemical probe Potency comparison AChE inhibitors

AChE-IN-25 Application Scenarios: Leveraging Its Unique Selectivity and Kinetic Profile for Specific Research Goals


Isolating AChE-Specific Contributions in Cholinergic Signaling Studies

In experimental systems where both AChE and BChE are present, the use of a non-selective or dual inhibitor (e.g., rivastigmine, physostigmine) will confound the interpretation of which enzyme is responsible for the observed effects. AChE-IN-25, with its documented lack of significant BChE inhibition [1], provides a clean pharmacological tool to selectively inhibit AChE. This is crucial for studies dissecting the specific roles of AChE and BChE in synaptic transmission, neurodegeneration, and compensatory mechanisms in Alzheimer's disease models.

Probing the Enzyme-Substrate Complex via Uncompetitive Inhibition

The uncompetitive inhibition mechanism of AChE-IN-25 (Ki = 2.84 µM) [1] makes it a valuable probe for studying the AChE enzyme-substrate complex. Because it binds only after substrate is bound, it can be used to trap or stabilize the complex, facilitating structural or biophysical studies. This is a specialized application where competitive inhibitors like donepezil or tacrine are not suitable tools.

Concentration-Dependent Modulation of Cholinergic Tone in Cellular Assays

For in vitro assays using cell lines (e.g., SH-SY5Y neuroblastoma cells) or primary neurons, complete AChE inhibition by a picomolar inhibitor (e.g., AChE-IN-10) can lead to supraphysiological acetylcholine accumulation and potential cytotoxicity or receptor desensitization. AChE-IN-25's micromolar potency allows for graded, titratable inhibition of AChE activity, enabling researchers to establish concentration-response relationships and study the subtle modulation of cholinergic tone without fully ablating enzyme function [1][2].

Structure-Activity Relationship (SAR) Studies and Lead Optimization

AChE-IN-25 is the most potent derivative within a series of 39 polysubstituted pyrroles [1]. It serves as an essential reference standard for SAR studies aimed at improving the potency or modifying the properties of this chemotype. Researchers procuring this compound can use it as a benchmark for comparing newly synthesized analogs within the same chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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